3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains elements of bibenzyl and dihydro-1,2,4,5-tetrazine derivatives . Bibenzyl is an organic compound with the formula (C6H5CH2)2 and can be viewed as a derivative of ethane in which one phenyl group is bonded to each carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bibenzyl, a component of the compound, is the product from the coupling of a pair of benzyl radicals . Additionally, 1,4 (or 1,2)-diacyl-3,6-diphenyl-1,4(or 1,2)-dihydro-1,2,4,5-tetrazines, which share some structural similarities with the compound, can be prepared by treatment of 3,6-diphenyl-1,4- (or 1,2)-dihydro-1,2,4,5-tetrazine and an equimolar amount of an acyl chloride .Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
The compound 3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been investigated for their potential in treating neurodegenerative diseases. Researchers have identified certain derivatives that exhibit dual-target-directed actions as both A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual functionality may offer advantages over single-target therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's (Brunschweiger et al., 2014), (Załuski et al., 2019), (Koch et al., 2013).
Anti-Inflammatory Activity
Studies have also explored the anti-inflammatory activities of related compounds. Certain analogues based on the pyrimidopurinedione ring system have shown promising results in models of chronic inflammation. This research highlights the potential of these compounds in developing new anti-inflammatory medications (Kaminski et al., 1989).
Binding Affinity and Pharmacological Properties
Further research has delved into the binding affinity of various derivatives to adenosine receptors, demonstrating the potential of these compounds in pharmacological applications. The studies have focused on understanding how structural variations in these compounds affect their interaction with biological targets (Szymańska et al., 2016).
Antiviral Properties
Additionally, derivatives of this compound have been synthesized and evaluated for their antiviral properties. The research in this area is focused on developing new antiviral agents, especially against rhinoviruses, indicating the broader applicability of these compounds in infectious disease research (Kelley et al., 1989).
Diabetes Treatment Research
Research into dipeptidyl peptidase IV inhibitors, which are important in diabetes treatment, has also involved derivatives of this compound. These studies contribute to the ongoing efforts to develop more effective treatments for diabetes (Mo et al., 2015).
Propiedades
IUPAC Name |
3,9-dibenzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-13-27(15-18-9-5-3-6-10-18)23-25-21-20(28(23)14-17)22(30)29(24(31)26(21)2)16-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLJSGWMYHMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.